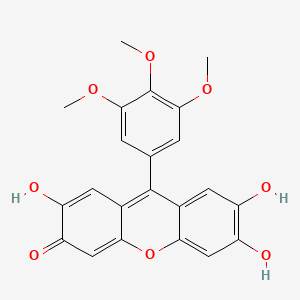
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with phthalic anhydride under acidic conditions, followed by methylation and hydroxylation steps to introduce the methoxy and hydroxyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2,6,7-Trihydroxy-9-phenylisoxanthen-3-one
- 2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one
- 9-Phenyl-2,3,7-trihydroxy-6-fluorone
Uniqueness
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
387334-99-8 |
|---|---|
Molecular Formula |
C22H18O8 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)xanthen-3-one |
InChI |
InChI=1S/C22H18O8/c1-27-19-4-10(5-20(28-2)22(19)29-3)21-11-6-13(23)15(25)8-17(11)30-18-9-16(26)14(24)7-12(18)21/h4-9,23-25H,1-3H3 |
InChI Key |
PTCKBAYLQBUXKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















